![molecular formula C17H24N2O3S B051911 Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate CAS No. 120165-65-3](/img/structure/B51911.png)
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate, also known as MitoBloCK-7, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in the study of mitochondrial dynamics, which is the process by which mitochondria, the powerhouse of the cell, undergo changes in shape, size, and distribution within the cell.
Mechanism of Action
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate selectively inhibits mitochondrial fission by targeting the protein DRP1, which is a key regulator of mitochondrial fission. DRP1 is recruited to the mitochondrial outer membrane, where it forms a ring-like structure that constricts and divides the mitochondria. This compound inhibits the recruitment of DRP1 to the mitochondrial outer membrane, thereby preventing mitochondrial fission.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound selectively inhibits mitochondrial fission without affecting other cellular processes. In vivo studies have shown that this compound can cross the blood-brain barrier and selectively inhibit mitochondrial fission in the brain. This has potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where mitochondrial dysfunction is a contributing factor.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate has several advantages for lab experiments. It is a selective inhibitor of mitochondrial fission, which allows for the study of mitochondrial dynamics without affecting other cellular processes. It can be used in both in vitro and in vivo studies, and it can cross the blood-brain barrier, allowing for the study of mitochondrial dynamics in the brain. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. Additionally, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Future Directions
There are several future directions for research involving Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate. One potential direction is to investigate its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on mitochondrial dynamics in other cell types and tissues. Additionally, further research is needed to fully understand the long-term effects and potential side effects of this compound.
Synthesis Methods
The synthesis of Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate involves a multi-step process that starts with the reaction of 2-amino-6-methoxy-4,5,7-trimethylbenzothiazole with ethyl 4-bromobutanoate to form the intermediate product, this compound. This intermediate product is then subjected to a series of reactions involving palladium-catalyzed coupling and deprotection to yield the final product, this compound.
Scientific Research Applications
Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate has been shown to have potential applications in the study of mitochondrial dynamics. Mitochondrial dynamics play a crucial role in cellular processes such as energy production, cell signaling, and apoptosis. Dysregulation of mitochondrial dynamics has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. This compound has been shown to selectively inhibit mitochondrial fission, a process by which mitochondria divide and distribute within the cell. This inhibition of mitochondrial fission has been shown to have potential therapeutic applications in diseases where mitochondrial dysfunction is a contributing factor.
properties
CAS RN |
120165-65-3 |
|---|---|
Molecular Formula |
C17H24N2O3S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate |
InChI |
InChI=1S/C17H24N2O3S/c1-6-22-13(20)8-7-9-18-17-19-14-10(2)11(3)15(21-5)12(4)16(14)23-17/h6-9H2,1-5H3,(H,18,19) |
InChI Key |
FEAFRSXMFKTQOE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)OC)C |
Canonical SMILES |
CCOC(=O)CCCNC1=NC2=C(S1)C(=C(C(=C2C)C)OC)C |
synonyms |
Butanoic acid, 4-[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)

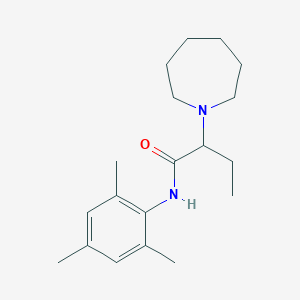
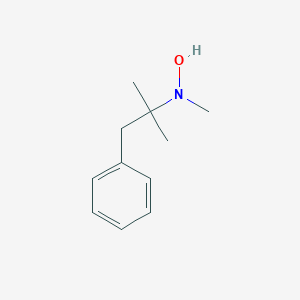
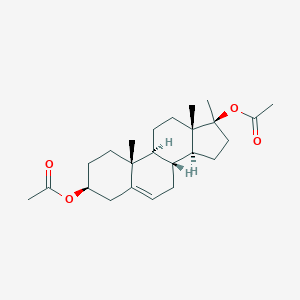

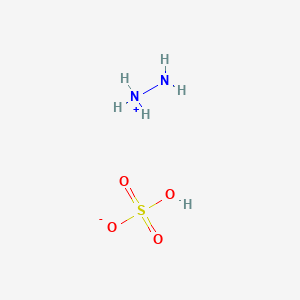
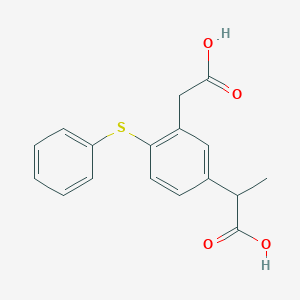
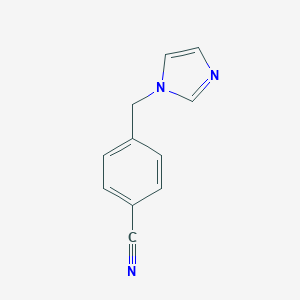
![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)



